molecular formula C21H18F2N4O3S B6177762 6-{5-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}-1H-indole CAS No. 2551120-06-8

6-{5-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}-1H-indole

Cat. No. B6177762
CAS RN: 2551120-06-8
M. Wt: 444.5
InChI Key:
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Description

The compound “6-{5-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}-1H-indole” is a complex organic molecule. It contains several functional groups and rings, including a piperidine ring, a 1,2,4-oxadiazole ring, and an indole ring . The piperidine ring is a common feature in many pharmaceuticals and has been utilized in different therapeutic applications .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom. The 1,2,4-oxadiazole ring is a five-membered ring containing three different types of atoms: one oxygen atom, two nitrogen atoms, and two carbon atoms. The indole ring is a fused ring system containing a benzene ring and a pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Piperidine derivatives, for example, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, and other types of agents .

Future Directions

Piperidine derivatives, such as this compound, are a pivotal cornerstone in the production of drugs . Therefore, future research could focus on exploring the therapeutic applications of this compound and similar derivatives. This could involve in-depth studies into their biological activities, potential uses in treating various diseases, and their safety profiles.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-{5-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}-1H-indole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the 2,4-difluorobenzenesulfonyl piperidine, which is then reacted with 1,2,4-oxadiazole to form the second intermediate. The second intermediate is then coupled with 1H-indole to form the final product.", "Starting Materials": [ "2,4-difluorobenzenesulfonyl chloride", "piperidine", "1,2,4-triazole", "1H-indole" ], "Reaction": [ "Step 1: 2,4-difluorobenzenesulfonyl chloride is reacted with piperidine in the presence of a base such as triethylamine to form 2,4-difluorobenzenesulfonyl piperidine.", "Step 2: 1,2,4-triazole is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 1,2,4-oxadiazole.", "Step 3: 2,4-difluorobenzenesulfonyl piperidine is reacted with 1,2,4-oxadiazole in the presence of a base such as potassium carbonate to form the second intermediate.", "Step 4: The second intermediate is then coupled with 1H-indole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product." ] }

CAS RN

2551120-06-8

Product Name

6-{5-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}-1H-indole

Molecular Formula

C21H18F2N4O3S

Molecular Weight

444.5

Purity

95

Origin of Product

United States

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